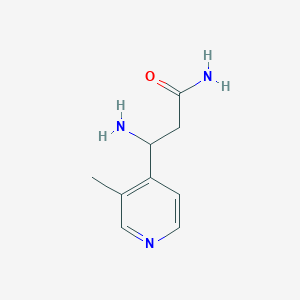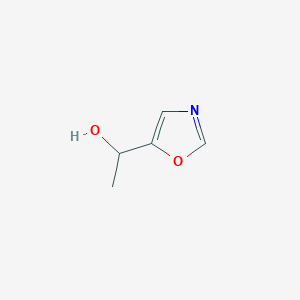
3-Amino-3-(3-methylpyridin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(3-methylpyridin-4-yl)propanamide is a chemical compound with the molecular formula C₉H₁₃N₃O and a molecular weight of 179.22 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes an amino group and a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-methylpyridin-4-yl)propanamide typically involves the reaction of 3-methylpyridine with various reagents to introduce the amino and propanamide groups. One common method involves the use of 3-methylpyridine as a starting material, which undergoes a series of reactions including nitration, reduction, and amidation to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The process involves multiple steps, each requiring precise control of temperature, pH, and reaction time to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(3-methylpyridin-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
3-Amino-3-(3-methylpyridin-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(3-methylpyridin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the pyridine ring can participate in π-π interactions, further modulating biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-(pyridin-4-yl)propanamide: Similar structure but lacks the methyl group on the pyridine ring.
3-Amino-3-(2-methylpyridin-4-yl)propanamide: Similar structure with the methyl group in a different position on the pyridine ring.
Uniqueness
3-Amino-3-(3-methylpyridin-4-yl)propanamide is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
3-amino-3-(3-methylpyridin-4-yl)propanamide |
InChI |
InChI=1S/C9H13N3O/c1-6-5-12-3-2-7(6)8(10)4-9(11)13/h2-3,5,8H,4,10H2,1H3,(H2,11,13) |
Clave InChI |
VAYJCERTEILXTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride](/img/structure/B13309757.png)
amine](/img/structure/B13309762.png)
![6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B13309766.png)
![4,4-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B13309776.png)





![1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B13309802.png)

![Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13309832.png)

